molecular formula C19H20N4OS2 B2709924 4-((2-phenylthiazol-4-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide CAS No. 1203417-35-9

4-((2-phenylthiazol-4-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide

Cat. No. B2709924
CAS RN: 1203417-35-9
M. Wt: 384.52
InChI Key: UMLYZVNCTOVZAA-UHFFFAOYSA-N
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Description

4-((2-phenylthiazol-4-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as PTZTP or simply PTZ. This compound has gained significant attention due to its unique chemical structure and its potential to be used as a research tool in various fields such as neuroscience, pharmacology, and biochemistry.

Scientific Research Applications

Antiviral and Antimicrobial Activities

A study on urea and thiourea derivatives of piperazine doped with febuxostat revealed compounds with promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activities. Notably, 4-nitrophenyl substituted urea and 3-bromophenyl substituted thiourea exhibited significant antiviral and antimicrobial properties (Reddy et al., 2013).

Synthesis and Biological Evaluation

Synthesis efforts have led to the creation of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds demonstrated anti-inflammatory and analgesic properties, with some showing significant COX-2 inhibition and analgesic activities comparable to sodium diclofenac, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Anticancer Activity

Research into thiophene-2-carboxaldehyde derivatives highlighted compounds with excellent antibacterial and antifungal activities, alongside notable anticancer properties. Optical spectroscopic and docking studies confirmed their binding characteristics and pharmacokinetic mechanism, suggesting their potential in cancer therapy (Shareef et al., 2016).

Heterocyclic Carboxamides as Antipsychotic Agents

The synthesis and evaluation of heterocyclic carboxamides aimed at discovering potential antipsychotic agents demonstrated compounds with promising in vitro binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. Certain derivatives exhibited potent in vivo activities, suggesting their potential as backup compounds to existing antipsychotic medications (Norman et al., 1996).

properties

IUPAC Name

4-[(2-phenyl-1,3-thiazol-4-yl)methyl]-N-thiophen-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS2/c24-19(21-17-7-4-12-25-17)23-10-8-22(9-11-23)13-16-14-26-18(20-16)15-5-2-1-3-6-15/h1-7,12,14H,8-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLYZVNCTOVZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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